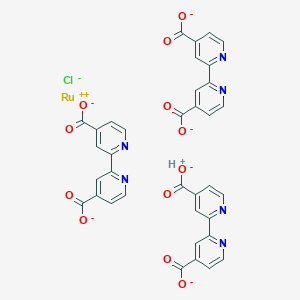
2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride is a complex chemical compound that features a ruthenium ion coordinated with pyridine carboxylate ligands. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride typically involves the coordination of ruthenium with pyridine carboxylate ligands. The reaction conditions often require a controlled environment with specific solvents such as acetone or methanol. The process involves heating the reactants to a temperature above 250°C to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities to meet industrial demands. The use of advanced equipment and technology helps in maintaining the purity and quality of the compound .
化学反应分析
Types of Reactions
2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of ruthenium.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The pyridine carboxylate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation states of ruthenium, while substitution reactions can yield new complexes with different ligands .
科学研究应用
2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and other cellular targets.
作用机制
The mechanism of action of 2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride involves its interaction with molecular targets such as DNA, proteins, and enzymes. The ruthenium ion can form coordination complexes with these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .
相似化合物的比较
Similar Compounds
Tris(4,4’-dicarboxylicacid-2,2’-bipyridyl)ruthenium(II)dichloride: This compound features similar pyridine carboxylate ligands but with a different coordination environment.
Ruthenate(4-), tris[2,2’-bipyridine]-4,4’-dicarboxylato(2-)-N1,N1’]-, hydrogen chloride: Another similar compound with a different ligand arrangement.
Uniqueness
2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride is unique due to its specific ligand coordination and the resulting chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
生物活性
The compound 2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride represents a class of ruthenium-based complexes that have garnered attention for their potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential applications in medicinal chemistry.
Synthesis and Characterization
The synthesis of ruthenium complexes often involves the coordination of various ligands to a central ruthenium atom. In the case of 2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate complexes, the ligand structure incorporates carboxylate groups that enhance solubility and biological interaction. Characterization techniques such as X-ray crystallography and NMR spectroscopy are crucial for understanding the geometry and electronic properties of these complexes.
Cytotoxicity Studies
Cytotoxicity is a primary measure of the biological activity of metal complexes. Recent studies have employed the MTT assay to evaluate the cytotoxic effects of various ruthenium complexes on cancer cell lines, including HeLa (cervical cancer) and HEK293T (human embryonic kidney) cells. The results indicate that while some ruthenium complexes exhibit moderate cytotoxicity, others show selective targeting towards cancer cells.
| Complex | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| RAPTA-C | HeLa | >80 | Low cytotoxicity compared to cisplatin |
| 2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate | HeLa | TBD | Under investigation |
The mechanisms by which ruthenium complexes exert their biological effects are multifaceted. They may involve:
- DNA Binding : Ruthenium complexes can interact with DNA, leading to the formation of adducts that disrupt replication and transcription processes.
- Protein Interaction : These complexes often exhibit high affinity for proteins, which can alter cellular signaling pathways and induce apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that ruthenium complexes can induce oxidative stress within cells, contributing to their cytotoxic effects.
Case Study 1: RAPTA Complexes
RAPTA (Ru(II)-arene-phosphine) complexes have been extensively studied for their anticancer properties. For instance, RAPTA-C has shown selectivity for tumor cells over healthy cells, attributed to its ability to bind proteins preferentially compared to DNA. Despite its low cytotoxicity in vitro, it has demonstrated significant efficacy in vivo models .
Case Study 2: Novel Ruthenium Complexes
Recent investigations into novel ruthenium(II) complexes with pyridine-based ligands revealed promising results in photodynamic therapy applications. These compounds can release ligands upon light activation, generating reactive species that can damage cellular components selectively in targeted tissues .
属性
分子式 |
C36H19ClN6O12Ru-4 |
|---|---|
分子量 |
864.1 g/mol |
IUPAC 名称 |
2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride |
InChI |
InChI=1S/3C12H8N2O4.ClH.Ru/c3*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;;/h3*1-6H,(H,15,16)(H,17,18);1H;/q;;;;+2/p-6 |
InChI 键 |
GINOQULVKVCOFM-UHFFFAOYSA-H |
规范 SMILES |
[H+].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].[Cl-].[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















